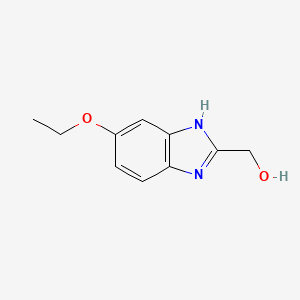

(5-ethoxy-1H-benzimidazol-2-yl)methanol

Description

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to their investigation and application in a wide range of therapeutic areas. Research has demonstrated that benzimidazole-containing compounds exhibit significant pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. The core structure's ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its potent biological effects. The ongoing exploration of novel synthetic methodologies and the quest for new therapeutic agents continue to drive research into this important class of heterocyclic compounds.

Structural Context of (5-ethoxy-1H-benzimidazol-2-yl)methanol within the Benzimidazole Class

This compound belongs to the class of 2-substituted benzimidazoles. The structure features a benzimidazole core with an ethoxy group (-OCH2CH3) at the 5-position of the benzene (B151609) ring and a hydroxymethyl group (-CH2OH) at the 2-position of the imidazole (B134444) ring.

The presence and position of these substituents are crucial in determining the molecule's physicochemical properties and biological activity. The ethoxy group at the 5-position can influence the compound's lipophilicity and electronic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The hydroxymethyl group at the 2-position provides a site for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 889961-14-2 |

| Molecular Formula | C10H12N2O2 |

| IUPAC Name | This compound |

Research Trajectories and Contemporary Interests in Substituted Benzimidazolyl Methanols

The interest in substituted benzimidazolyl methanols stems from their potential as key intermediates in the synthesis of more complex molecules and as bioactive agents themselves. The hydroxymethyl group at the 2-position serves as a versatile handle for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Contemporary research focuses on several key areas:

Anticancer Agents: Many studies have investigated the anticancer potential of 2-substituted benzimidazoles. For instance, novel benzimidazole-chalcone hybrids, synthesized from (1H-benzo[d]imidazol-2-yl)methanol, have been explored as non-intercalative topoisomerase II catalytic inhibitors. nih.gov The introduction of various substituents on the benzimidazole ring is a common strategy to enhance cytotoxic activity against various cancer cell lines. nih.gov

Antimicrobial Agents: The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Research continues to explore new derivatives with improved potency and a broader spectrum of activity against bacteria and fungi.

Enzyme Inhibitors: The structural features of benzimidazoles make them suitable candidates for the design of specific enzyme inhibitors. For example, derivatives have been investigated as inhibitors of enzymes like MEK, which are involved in cell signaling pathways related to proliferation and cancer.

A significant research trajectory involves the synthesis of libraries of substituted benzimidazolyl methanols to screen for various biological activities. For example, the synthesis of 1-(5-ethoxy-1H-benzimidazole-2yl)-ethanol, a closely related analogue, highlights the exploration of compounds with similar substitution patterns for potential therapeutic applications. The general synthetic scheme for such compounds often involves the condensation of a substituted o-phenylenediamine (B120857) with an appropriate carboxylic acid or its derivative.

Table 2: Research Findings on Substituted Benzimidazolyl Methanols and Related Derivatives

| Compound/Derivative Class | Research Focus | Key Findings |

| Benzimidazole-chalcone hybrids | Anticancer activity | Act as non-intercalative topoisomerase II catalytic inhibitors with potent anti-proliferative effects. nih.gov |

| 2-Substituted benzimidazoles | Anticancer activity | Various derivatives exhibit significant antitumor activity against multiple human cancer cell lines. nih.gov |

| N3 alkylated benzimidazole derivatives | Enzyme inhibition (MEK inhibitors) | Useful in the treatment of hyperproliferative diseases like cancer. |

| 1-(5-ethoxy-1H-benzimidazole-2yl)-ethanol | Synthetic methodology and potential biological activity | Synthesis from 5-ethoxy ortho phenylene diamine demonstrates a viable route to related compounds. |

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxy-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-7-3-4-8-9(5-7)12-10(6-13)11-8/h3-5,13H,2,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDASGJWFOCWHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415427 | |

| Record name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889961-14-2 | |

| Record name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethoxy 1h Benzimidazol 2 Yl Methanol and Its Analogs

Strategies for the Construction of the Benzimidazole (B57391) Core

The formation of the benzimidazole ring system is the foundational step in the synthesis of (5-ethoxy-1H-benzimidazol-2-yl)methanol. The most prevalent and versatile methods rely on the cyclocondensation of an appropriately substituted ortho-phenylenediamine with a one-carbon electrophile.

Condensation Reactions Utilizing Orthophenylenediamine Precursors

The classical and most widely adopted method for constructing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. semanticscholar.org For the synthesis of the target molecule, the key precursor is 4-ethoxy-1,2-phenylenediamine. This condensation reaction proceeds via the formation of an intermediate mono-acyl diamine, which then undergoes intramolecular cyclization followed by dehydration to yield the benzimidazole ring.

Various reagents and conditions have been developed to promote this cyclization, offering improvements in yield, reaction time, and environmental impact. Catalysts such as ZnO nanoparticles have been shown to effectively facilitate the condensation between ortho-phenylenediamines and aldehydes, providing high yields in shorter reaction times compared to traditional methods. semanticscholar.org

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| Ortho-phenylenediamine Derivative | C1-Electrophile | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine (B120857) | Salicylaldehyde | ZnO-NPs, Ethanol (B145695), Reflux | High | semanticscholar.org |

| 4-methyl-1,2-phenylenediamine | Various aromatic aldehydes | ZnO-NPs, Ethanol, Reflux | High | semanticscholar.org |

| o-phenylenediamine | Glycolic acid | Aqueous media | Not specified | researchgate.net |

Functional Group Introduction at the C-2 Position via Methanol (B129727) Derivatization

To introduce the required methanol group at the C-2 position, several strategies can be employed. One direct approach involves the condensation of 4-ethoxy-1,2-phenylenediamine with a carboxylic acid that already contains a protected or unprotected hydroxyl group, such as glycolic acid or its esters. researchgate.net

An alternative and often more controllable method involves a two-step process. First, the ortho-phenylenediamine is condensed with a precursor to the carboxylic acid, such as an aldehyde, to form a 2-substituted benzimidazole. For instance, condensation with a protected hydroxyacetaldehyde or, more commonly, condensation with an ester-containing aldehyde followed by reduction. A more versatile approach is the condensation with an ester-containing carboxylic acid like methyl 3,4-diaminobenzoate (B8644857) to form a benzimidazole-2-carboxylic acid ester. bas.bg This ester can then be readily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. prepchem.com This method is advantageous as it allows for the purification of the intermediate ester before the final reduction step.

For example, the synthesis of a related compound, 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol, was achieved by the reduction of the corresponding benzimidazol-5-yl phenylmethanone using sodium tetrahydroborate in methanol. prepchem.com This demonstrates the feasibility of reducing a carbonyl group to a hydroxyl group within the benzimidazole framework.

Ethoxy Group Incorporation Techniques at the C-5 Position

The incorporation of the ethoxy group at the C-5 position is achieved by starting with a pre-functionalized benzene (B151609) ring. The key starting material for the synthesis of this compound is 4-ethoxy-1,2-phenylenediamine. The synthesis of this precursor typically begins with a commercially available ethoxynitroaniline, such as 4-ethoxy-2-nitroaniline.

The synthesis of the analogous 4-methoxy-o-phenylenediamine has been reported via the reduction of 4-methoxy-2-nitroaniline. chemicalbook.com This reduction is commonly performed using catalytic hydrogenation with palladium on activated carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This method is generally high-yielding and provides the desired diamine with high purity. A similar strategy can be directly applied for the synthesis of 4-ethoxy-1,2-phenylenediamine from 4-ethoxy-2-nitroaniline.

Table 2: Synthesis of Substituted Ortho-phenylenediamine Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-methoxy-2-nitroaniline | 10% Pd/C, H₂, Ethanol, 50 psi, 24h | 4-methoxy-o-phenylenediamine | 99% | chemicalbook.com |

| 4-ethoxy-2-nitroaniline | (Proposed) 10% Pd/C, H₂, Ethanol | 4-ethoxy-1,2-phenylenediamine | - | - |

Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound core is synthesized, its molecular complexity can be enhanced through various derivatization strategies. The presence of the secondary amine in the imidazole (B134444) ring, the primary alcohol at C-2, and the aromatic ring itself provide multiple handles for chemical modification.

N-Alkylation and S-Alkylation Approaches

The nitrogen atom at the N-1 position of the benzimidazole ring is nucleophilic and can be readily alkylated. N-alkylation is a common strategy to introduce a variety of substituents, which can significantly influence the molecule's biological activity and pharmacokinetic profile. nih.gov The reaction typically involves deprotonation of the N-H bond with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide. researchgate.net

For analogs of this compound, S-alkylation offers another avenue for derivatization. This requires the presence of a thiol group at the C-2 position. The synthesis of 5-ethoxy-2-mercaptobenzimidazole (B183169) has been reported, and this compound serves as a versatile intermediate. researchgate.net The thiol group can be alkylated under basic conditions with various alkyl halides to produce S-alkyl derivatives (thioethers). researchgate.net This approach allows for the introduction of a wide array of functional groups tethered through a sulfur linkage.

Table 3: Alkylation Reactions of Benzimidazole Derivatives

| Substrate | Alkylating Agent | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-nitrobenzimidazol-2-one | Benzyl chloride | K₂CO₃, TBAB, DMF, rt | N-Alkylation | researchgate.net |

| 5-ethoxy-2-mercaptobenzimidazole | Alkyl halides | Not specified | S-Alkylation | researchgate.net |

| Indazole | Alkyl bromide | NaH, THF | N-Alkylation | beilstein-journals.org |

Mannich Reaction Protocols

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. clockss.org In the context of benzimidazoles, the N-H proton is sufficiently acidic to participate in this reaction, leading to the formation of N-aminomethylated derivatives. neu.edu.tr This reaction provides a straightforward method for introducing aminomethyl groups at the N-1 position, which can serve as important pharmacophores or as handles for further chemical elaboration.

The reaction is typically carried out by treating the benzimidazole with formaldehyde and a suitable amine. scielo.br The choice of amine can be varied to introduce a wide range of substituents, including piperazine (B1678402), piperidine, and morpholine. scielo.br Solvent-free conditions have also been reported for the Mannich reaction of benzimidazoles with phenols, demonstrating the versatility and potential for green chemistry approaches. clockss.org

Cyclization and Conjugation Reactions

The formation of the benzimidazole core is fundamentally a cyclization reaction. Contemporary methods have refined this process to allow for greater functional group tolerance and milder reaction conditions. One prominent strategy involves the intermolecular cyclization of 2-iodoanilines with nitriles, which can proceed without transition metals, using a strong base like potassium tert-butoxide. rsc.org Another key approach is oxidative cyclization, where o-phenylenediamines or their N-substituted derivatives are cyclized in the presence of an oxidant. semanticscholar.orgorganic-chemistry.org For example, D-glucose has been employed as a biorenewable C1 synthon in an oxidative cyclization strategy with o-phenylenediamines to produce benzimidazoles in high yields. organic-chemistry.org

A more recent development is the one-pot acylation–cyclization of N-arylamidoximes. acs.org This method avoids the need for preparing traditional o-phenylenediamine precursors, thereby bypassing nitration and subsequent reduction steps. acs.org The reaction demonstrates good substituent tolerance; substrates with electron-donating methoxy (B1213986) groups and halogen-substituted phenyl moieties result in high yields of the corresponding benzimidazoles. acs.org However, the presence of electron-withdrawing groups like nitro or nitrile on the phenyl ring can lead to decreased yields. acs.org

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Reference |

| Intermolecular Cyclization | 2-Iodoaniline, Nitrile | KOBut (base) | 2-Substituted Benzimidazole | Varies | rsc.org |

| Oxidative Cyclization | o-Phenylenediamine, D-Glucose | TsOH (catalyst), Water | 2-Substituted Benzimidazole | Excellent | organic-chemistry.org |

| Acylation-Cyclization | N-arylamidoxime | Acylating agent | 2-Substituted Benzimidazole | Up to 96% | acs.org |

| Reductive Cyclization | o-Nitroaniline, Aldehyde | Sodium Dithionite (Na2S2O4) | 2-Substituted Benzimidazole | Varies | medcraveonline.com |

Catalytic Approaches in the Synthesis of Benzimidazole Scaffolds

The use of catalysts has revolutionized the synthesis of benzimidazole scaffolds, offering milder reaction conditions and improved efficiency compared to traditional methods that often rely on strong mineral acids. enpress-publisher.com A wide array of catalytic systems, including both homogeneous and heterogeneous catalysts, have been successfully employed. enpress-publisher.comdoi.org

Transition metal catalysts are widely used; for instance, an iron(III)-porphyrin complex has been shown to effectively catalyze the one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for recyclability. doi.org Examples include nano-Fe2O3, which facilitates the synthesis from 1,2-diaminobenzenes and aldehydes in an aqueous medium, and ZnO nanoparticles, which catalyze the cyclocondensation of o-phenylenediamine and aromatic aldehydes. semanticscholar.orgnih.gov Magnetic nanocatalysts, such as Co-doped NiFe2O4, have also been utilized, allowing for easy recovery and reuse for multiple reaction cycles without significant loss of activity. doi.org Non-metallic catalysts, such as ammonium bromide and ammonium chloride, provide an eco-friendly and cost-effective alternative for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rasayanjournal.co.in

| Reactants | Catalyst | Solvent/Conditions | Yield (%) | Key Advantages | Reference |

| o-Phenylenediamine, Aromatic Aldehydes | Ammonium Bromide (10 mol%) | Ethanol, Room Temp. | 80-92% | Eco-friendly, mild conditions | |

| o-Phenylenediamine, Aromatic Aldehydes | Nano-Fe2O3 (10 mol%) | Water, 80 °C | 84-96% | Recyclable catalyst, aqueous medium | semanticscholar.org |

| o-Phenylenediamine, Aromatic Aldehydes | ZnFe2O4 Nanoparticles | Ethanol, Ultrasonic Irradiation | 88-92% | Short reaction time, catalyst recyclability | doi.org |

| o-Phenylenediamine, Aromatic Aldehydes | ZnO Nanoparticles (0.02 mol%) | Ethanol, 70 °C | High | Low catalyst loading, high yield | nih.gov |

| Benzo-1,2-quinone, Aldehydes, NH4OAc | Fe(III)-porphyrin (0.1 mol%) | Ethanol, Room Temp. | >90% | Mild conditions, high selectivity | nih.gov |

Exploration of One-Pot Synthetic Procedures

One-pot syntheses are highly sought after in modern organic chemistry as they enhance efficiency, reduce waste, and simplify experimental procedures by combining multiple reaction steps into a single operation. nih.gov Numerous one-pot methodologies have been developed for the synthesis of benzimidazole derivatives. A common and effective one-pot approach is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. rasayanjournal.co.in These reactions are often facilitated by a catalyst, such as ammonium chloride or ammonium bromide, under mild conditions. rasayanjournal.co.in

Multi-component reactions (MCRs) represent a particularly powerful class of one-pot procedures. For example, a novel and efficient protocol for benzimidazole synthesis involves the MCR of benzo-1,2-quinones, aryl aldehydes, and ammonium acetate in the presence of a catalytic amount of an Fe(III)-porphyrin catalyst at room temperature. nih.gov This domino reaction proceeds via C–N bond formation and subsequent cyclization. nih.gov Another innovative one-pot method is the reductive cyclization of o-nitroanilines with aldehydes using a reducing agent like sodium dithionite. medcraveonline.com This approach is advantageous as it starts from readily available nitroaromatic compounds. medcraveonline.com Furthermore, the application of ultrasonic irradiation in conjunction with recyclable nano-catalysts like ZnFe2O4 has been shown to significantly shorten reaction times and improve yields in the one-pot synthesis of benzimidazoles. doi.orgichem.md

| Procedure Type | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| Two-Component Condensation | o-Phenylenediamine, Aromatic Acid | Ammonium Chloride | 80-90 °C | Moderate to Good | rasayanjournal.co.in |

| Two-Component Condensation | o-Phenylenediamine, Aldehyde | Ammonium Bromide | Ethanol, Room Temp. | 80-92% | |

| Three-Component Reaction | Benzo-1,2-quinone, Aldehyde, NH4OAc | Fe(III)-porphyrin | Ethanol, Room Temp. | >90% | nih.gov |

| Reductive Cyclization | o-Nitroaniline, Aldehyde | Sodium Dithionite (Na2S2O4) | DMSO | Varies | medcraveonline.com |

| Ultrasound-Assisted Condensation | o-Phenylenediamine, Aldehyde | ZnFe2O4 Nanoparticles | Ultrasonic Irradiation | 88-92% | doi.org |

Comprehensive Spectroscopic Characterization of 5 Ethoxy 1h Benzimidazol 2 Yl Methanol and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and vibrational modes within a molecule.

The FT-IR spectrum of (5-ethoxy-1H-benzimidazol-2-yl)methanol is characterized by a series of distinct absorption bands that correspond to the various functional groups present in the molecule. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. The presence of the hydroxyl group in the methanol (B129727) substituent is expected to contribute to this broadness due to hydrogen bonding. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹.

The aliphatic C-H stretching vibrations of the ethoxy and methylene (B1212753) groups are anticipated in the 2980-2850 cm⁻¹ range. The characteristic C=N and C=C stretching vibrations of the benzimidazole (B57391) ring are expected to produce strong absorption bands in the 1630-1450 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ethoxy group are typically found at approximately 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) nih.gov. The C-O stretching of the primary alcohol in the hydroxymethyl group is also expected in the 1050-1000 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | 3400-3200 |

| O-H Stretch (Alcohol) | 3400-3200 (Broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2980-2850 |

| C=N Stretch (Imidazole) | 1630-1580 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether) | 1250 (Asymmetric), 1040 (Symmetric) |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For benzimidazole derivatives, the aromatic ring stretching vibrations typically give rise to strong Raman bands. The C=C and C=N stretching vibrations of the benzimidazole ring are expected to be prominent in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The symmetric breathing mode of the benzimidazole ring is also a characteristic Raman band, often observed at lower frequencies nih.gov. The aliphatic C-H stretching and bending modes of the ethoxy and hydroxymethyl groups are also expected to be visible. Detailed quantum mechanical studies on similar benzimidazole derivatives have shown that adsorption on graphene can lead to surface-enhanced Raman spectra (SERS), providing more detailed vibrational information researchgate.net.

Table 2: Expected Raman Shifts for this compound.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| C=C/C=N Ring Stretching | 1400-1600 |

| C-H Bending (Aromatic) | 1100-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural determination of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals for each type of proton. The N-H proton of the imidazole ring is expected to appear as a broad singlet in the downfield region, typically between δ 12.0 and 13.0 ppm rsc.orgsemanticscholar.org. The aromatic protons of the benzimidazole ring will appear in the δ 7.0-7.8 ppm range. Specifically, the proton at the C4 position is expected to be a singlet (or a doublet with a small meta-coupling), while the protons at C6 and C7 will show ortho-coupling.

The methylene protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet at approximately δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will likely be a broad singlet, with its chemical shift being concentration and temperature-dependent. The ethoxy group will give rise to a quartet for the methylene protons (-OCH₂CH₃) around δ 4.1 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.4 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Imidazole) | 12.0 - 13.0 | br s |

| Aromatic-H | 7.0 - 7.8 | m |

| -CH₂OH | 4.5 - 5.0 | s |

| -OH | Variable | br s |

| -OCH₂CH₃ | ~4.1 | q |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the hydroxymethyl group, is expected to resonate in the δ 150-155 ppm region. The aromatic carbons of the benzimidazole ring will appear in the δ 110-145 ppm range. The carbon bearing the ethoxy group (C5) will be shifted downfield due to the oxygen's deshielding effect.

The methylene carbon of the hydroxymethyl group (-CH₂OH) is anticipated to have a chemical shift in the δ 55-65 ppm range. The carbons of the ethoxy group will appear at approximately δ 64 ppm for the methylene carbon (-OCH₂) and around δ 15 ppm for the methyl carbon (-CH₃) rsc.org.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 155 |

| Aromatic C | 110 - 145 |

| -CH₂OH | 55 - 65 |

| -OCH₂CH₃ | ~64 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region. These bands are attributed to the π → π* electronic transitions of the conjugated benzimidazole system. For the parent benzimidazole, these bands are observed at approximately 243 nm and 278 nm nist.gov.

The introduction of an ethoxy group at the 5-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the ethoxy group, which extends the conjugation. The hydroxymethyl group at the 2-position is not expected to significantly alter the electronic transitions of the benzimidazole chromophore. Studies on 2-(hydroxymethyl)benzimidazole have shown that the methylene group between the hydroxyl group and the benzimidazole ring interferes with their direct interaction, meaning each chromophore behaves independently google.com. Therefore, the UV-Vis spectrum of this compound is predicted to show absorption maxima at wavelengths slightly longer than those of the unsubstituted benzimidazole.

Table 5: Predicted UV-Vis Absorption Maxima for this compound.

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~250-260 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The nominal molecular mass of this compound (C₁₀H₁₂N₂O₂) is 192 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. For instance, using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 193.10.

Under electron impact (EI) ionization, the molecular ion [M]⁺˙ at m/z 192 would undergo characteristic fragmentation, providing structural insights. researchgate.netjournalijdr.com The fragmentation of benzimidazole derivatives is well-documented and typically involves cleavages related to the substituents and the heterocyclic core. journalijdr.comresearchgate.net

Plausible Fragmentation Pathway: A primary fragmentation event for this compound would be the α-cleavage adjacent to the alcohol's oxygen atom, leading to the loss of a hydrogen radical (H•) to form a stable oxonium ion, or more significantly, the loss of the entire hydroxymethyl group (•CH₂OH). libretexts.orgmiamioh.edu

Loss of the Hydroxymethyl Group: The cleavage of the C-C bond between the benzimidazole ring and the methanol group is a likely pathway. This would result in the loss of a neutral CH₂O fragment (30 Da), leading to a prominent ion at m/z 162.

Loss of Ethylene (B1197577) from the Ethoxy Group: Ethers commonly fragment via the loss of an alkene. miamioh.edu The ethoxy group at the 5-position can eliminate a molecule of ethylene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 164.

Benzimidazole Ring Fission: A characteristic fragmentation pattern for the benzimidazole core is the sequential loss of hydrogen cyanide (HCN) molecules. researchgate.netresearchgate.net The molecular ion or subsequent fragment ions could lose a molecule of HCN (27 Da), which is a common fragmentation route for imidazole-containing compounds. scispace.com

The table below summarizes the potential key fragments and their corresponding m/z values in the mass spectrum of this compound.

| Ion Formula | m/z (Nominal) | Description of Loss from Molecular Ion [M]⁺˙ |

| [C₁₀H₁₂N₂O₂]⁺˙ | 192 | Molecular Ion |

| [C₉H₁₁N₂O]⁺ | 163 | Loss of •CHO |

| [C₈H₈N₂O]⁺˙ | 160 | Loss of CH₃OH |

| [C₉H₉N₂O₂]⁺ | 177 | Loss of •CH₃ |

| [C₈H₈N₂O₂]⁺˙ | 176 | Loss of C₂H₄ (ethylene) from ethoxy group |

This interactive table outlines the expected major fragmentation ions based on established principles for related structures.

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction intermediates, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the foremost method for determining the purity of benzimidazole derivatives. nih.govptfarm.plresearchgate.net A reversed-phase HPLC method is typically employed for compounds like this compound.

A typical HPLC system for analyzing this compound would involve a C8 or C18 stationary phase, providing a nonpolar environment. nih.govsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ensure consistent ionization of the analyte. ptfarm.plresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with varying polarities. nih.gov Detection is commonly performed using a UV detector, as the benzimidazole ring system possesses a strong chromophore, typically absorbing in the 254-290 nm range. ptfarm.pl

The table below outlines a hypothetical, optimized HPLC method for the purity analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 20% B, increase to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

This interactive table presents a standard set of HPLC conditions suitable for the analysis of benzimidazole derivatives.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov

An HPLC method for this compound can be readily transferred to a UPLC system to improve throughput. nih.gov This would involve using a shorter column (e.g., 50 mm x 2.1 mm) with a smaller particle size (e.g., 1.7 µm). The flow rate would be adjusted, and the gradient time would be significantly reduced, potentially cutting analysis time from over 15 minutes to under 3 minutes without sacrificing separation efficiency. UPLC is particularly advantageous for complex sample analysis or high-throughput screening applications.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound (C₁₀H₁₂N₂O₂), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (192.21 g/mol ). This analytical technique is crucial for verifying the purity and confirming the identity of a newly synthesized batch of the compound. researchgate.netnih.govmdpi.com

The experimental results, obtained from a CHN analyzer, are compared against the calculated theoretical values. A close correlation between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's proposed elemental composition and purity. mdpi.com

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 62.49% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.29% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.58% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.65% |

This interactive table details the theoretical elemental composition of this compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry of this compound. scispace.com Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.gov

For benzimidazole derivatives, the N-H group of the imidazole ring is a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom is a potent hydrogen bond acceptor. nih.govnih.gov In the case of this compound, it is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the imidazole N-H group of one molecule would likely form a hydrogen bond with the imine nitrogen (N3) of an adjacent molecule, creating chains or dimeric motifs. nih.gov An analogous compound, 2-(hydroxymethyl)benzimidazole, is known to form dimers through hydrogen bonding between the imidazole N-H and the hydroxymethyl oxygen. acs.org

Additionally, the hydroxyl group of the methanol substituent can act as both a hydrogen bond donor and acceptor, potentially forming further interactions with the ethoxy oxygen or the imidazole nitrogens of neighboring molecules, leading to a complex three-dimensional supramolecular architecture. nih.gov The planar benzimidazole cores may also engage in π-π stacking interactions, further contributing to the stability of the crystal packing. researchgate.net

Computational and Theoretical Investigations of 5 Ethoxy 1h Benzimidazol 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular properties of compounds like (5-ethoxy-1H-benzimidazol-2-yl)methanol. DFT calculations, often utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), would provide a comprehensive understanding of its geometry, stability, and electronic characteristics.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, providing key structural parameters. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles of its most stable conformer.

Conformational analysis would also be crucial, particularly concerning the rotation around the C-C bond connecting the methanol (B129727) group and the C-O bond of the ethoxy group to the benzimidazole (B57391) ring. By performing a potential energy surface (PES) scan, researchers could identify the global minimum energy conformation and any other stable local minima, which are essential for understanding the molecule's behavior and interactions.

Table 1: Predicted Key Structural Parameters for this compound (Illustrative Data) This table is for illustrative purposes, showing the type of data that would be generated from DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C2-C8 Bond Length (Å) | 1.48 |

| N1-C2-N3 Bond Angle (°) | 115.0 |

| C2-C8-O4-H5 Dihedral Angle (°) | 180.0 (anti-periplanar) |

Electronic Transition Characterization and Natural Transition Orbitals (NTOs)

To understand the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. The results would include the excitation energies (corresponding to absorption wavelengths, λmax), oscillator strengths (f), and the molecular orbitals involved in each transition.

Natural Transition Orbital (NTO) analysis simplifies the picture of these electronic transitions. Instead of multiple orbital-to-orbital transitions, NTOs provide a compact representation of the electron excitation, typically as a single "hole-particle" pair, visualizing the change in electron density upon excitation.

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or wagging of particular bonds or functional groups.

HOMO-LUMO Energies and Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower stability. researchgate.net FMO analysis involves visualizing the distribution of these orbitals across the molecule to identify the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted FMO Properties for this compound (Illustrative Data) This table is for illustrative purposes, showing the type of data that would be generated from DFT calculations.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.15 |

| Energy Gap (ΔE) | 5.05 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.15 |

| Global Hardness (η) | 2.53 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. Red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.govresearchgate.net Green areas represent neutral potential. The MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms, particularly the N-H and O-H protons, as areas of positive potential.

Energetic Behaviors, Atomic Charges, and Dipole Moments

DFT calculations provide the total energy of the optimized molecule, which is a measure of its stability. The distribution of electronic charge within the molecule can be quantified through various population analysis schemes, such as Mulliken or Natural Population Analysis (NPA). These methods assign partial atomic charges to each atom, offering insight into the molecule's polarity and reactive sites.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a benzimidazole derivative, might interact with a biological target, typically a protein or enzyme.

The binding interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl group of the methanol substituent and the nitrogen atoms of the benzimidazole ring would be expected to act as hydrogen bond donors and acceptors. The ethoxy group and the benzene (B151609) ring would likely engage in hydrophobic interactions within the target's binding pocket.

A hypothetical molecular docking study of this compound against a target protein might yield results that can be summarized in a table, as shown below. This table illustrates the type of data generated from such a simulation.

| Parameter | Predicted Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | TYR23, LEU45, ASN89 |

| Hydrogen Bonds | 2 | ASN89, GLU91 |

| Hydrophobic Interactions | 4 | LEU45, VAL52, ILE78, ALA90 |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability of the ligand within the binding site and the dynamics of its interactions.

For this compound, an MD simulation would reveal how the compound adjusts its conformation to best fit the active site and how the protein itself might change shape upon binding. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions like hydrogen bonds over the simulation period.

This level of detailed analysis helps to validate the binding mode predicted by molecular docking and provides a more realistic representation of the molecular recognition process.

The results of a hypothetical MD simulation for this compound could be presented as follows:

| Simulation Parameter | Observation | Implication |

| RMSD of Ligand | Stable after 10 ns | The ligand remains securely bound in the active site. |

| RMSF of Protein | Low fluctuation in binding site residues | The binding of the ligand stabilizes the active site. |

| Hydrogen Bond Occupancy | High for ASN89 | Indicates a strong and persistent hydrogen bond interaction. |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. biointerfaceresearch.com These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

In the context of benzimidazole derivatives, QSAR studies have been successfully employed to develop models that predict their activity as, for example, vasorelaxants or anticancer agents. nih.govnih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

A QSAR study involving this compound would require a series of related compounds with measured biological activity. The resulting mathematical model could then be used to predict the activity of untested compounds and to understand which structural features are most important for the desired biological effect. For instance, a QSAR model might reveal that the presence of an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position are critical for a specific activity.

A simplified representation of a QSAR model's output could be:

| Descriptor | Coefficient | Significance |

| LogP (Hydrophobicity) | 0.45 | Positive correlation with activity |

| Molecular Weight | -0.12 | Negative correlation with activity |

| Number of H-bond donors | 0.67 | Positive correlation with activity |

This is a hypothetical data table for illustrative purposes.

Similarly, QSPR studies could be used to predict physicochemical properties of this compound, such as solubility and membrane permeability, which are crucial for its drug-likeness.

Coordination Chemistry of 5 Ethoxy 1h Benzimidazol 2 Yl Methanol and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on the synthesis of transition metal complexes with (5-ethoxy-1H-benzimidazol-2-yl)methanol are not available, general methodologies for similar benzimidazole (B57391) ligands can be inferred. For instance, the synthesis of Cobalt(II) complexes with related ligands like (1-methyl-1H-benzo[d]imidazol-2-yl)methanol has been achieved, yielding crystalline products. tandfonline.com It is plausible that this compound would react with salts of Cobalt(II), Copper(II), Nickel(II), and Zinc(II) in solvents like methanol (B129727) or ethanol (B145695) to form the corresponding coordination complexes. academie-sciences.frnih.govnih.gov The resulting complexes would be characterized by techniques such as elemental analysis, FT-IR, and UV-Vis spectroscopy to confirm their composition and the coordination of the ligand to the metal center.

Benzimidazole derivatives can coordinate to metal ions in various ways. For this compound, coordination is expected to occur through the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the methanol group, acting as a bidentate ligand. This chelation would form a stable five-membered ring with the metal center. Depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules, different coordination geometries such as tetrahedral, square planar, or octahedral could be adopted. tandfonline.comacademie-sciences.fr

Structural Analysis of Coordination Compounds via X-ray Crystallography

Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 16.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| V (ų) | 2105.4 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Electronic and Magnetic Properties of Metal-Benzimidazole Complexes

The electronic and magnetic properties of transition metal complexes are determined by the nature of the metal ion and the ligand field it experiences. UV-Vis spectroscopy can provide insights into the d-d electronic transitions of the metal ions, which are influenced by the coordination geometry. Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex, which is indicative of its spin state and geometry. For example, Cobalt(II) complexes can be either high-spin or low-spin depending on the ligand field strength, which in turn affects their magnetic moment. While studies on other benzimidazole complexes have reported on these properties, specific data for complexes of this compound are not available. tandfonline.com

Hypothetical Electronic and Magnetic Data

| Metal Ion | Coordination Geometry | Magnetic Moment (μB) | Key UV-Vis Bands (nm) |

|---|---|---|---|

| Co(II) | Octahedral | 4.8 - 5.2 | ~500, ~600 |

| Ni(II) | Octahedral | 2.9 - 3.4 | ~400, ~650, ~750 |

Note: This table contains typical values for illustrative purposes and does not represent actual experimental data for the specified compound.

Supramolecular Assemblies and Intermolecular Interactions of 5 Ethoxy 1h Benzimidazol 2 Yl Methanol

Investigation of Hydrogen Bonding Networks (N-H...N, O-H...N, C-H...π)

Hydrogen bonding is a primary directional force in the self-assembly of benzimidazole-containing molecules. The (5-ethoxy-1H-benzimidazol-2-yl)methanol molecule possesses all the necessary functionalities to form a robust network of hydrogen bonds.

N-H...N and O-H...N Interactions: The imidazole (B134444) moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen). This combination frequently leads to the formation of strong N-H...N hydrogen bonds, which can assemble molecules into chains or more complex patterns. Furthermore, the hydroxyl group of the methanol (B129727) substituent provides a potent O-H donor that can interact with the nitrogen atoms of the benzimidazole (B57391) ring.

In a study of a related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, which co-crystallized with a water molecule, strong N–H…O and O–H…N hydrogen bonds were observed. These interactions create a one-dimensional infinite chain motif along the crystallographic b-axis mdpi.com. Similarly, the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid features O—H⋯N hydrogen bonds that contribute to the formation of a one-dimensional framework nih.gov. It is highly probable that this compound would exhibit similar O-H...N interactions, linking the hydroxyl group of one molecule to the imidazole nitrogen of another.

The following table summarizes typical hydrogen bond parameters observed in related benzimidazole structures, which can be considered representative for this compound.

| Interaction Type | Donor-H...Acceptor | D...A Distance (Å) | D-H...A Angle (°) | Reference |

| O-H...N | O-H...N | ~2.7 - 3.0 | ~150 - 170 | mdpi.comnih.gov |

| N-H...N | N-H...N | ~2.8 - 3.1 | ~160 - 180 | researchgate.netresearchgate.net |

| C-H...O | C-H...O | ~3.2 - 3.5 | ~130 - 160 | mdpi.comnih.gov |

| C-H...π | C-H...π | ~3.4 - 3.8 | ~120 - 150 | nih.gov |

Analysis of π–π Stacking Interactions in Crystalline Architectures

The planar aromatic system of the benzimidazole core in this compound makes it highly susceptible to π–π stacking interactions. These non-covalent forces, arising from the interaction between the electron clouds of adjacent aromatic rings, are fundamental in the formation of columnar or layered structures in the solid state.

In the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, π–π interactions are observed with a centroid–centroid distance of 3.6166 (15) Å between the benzimidazole and benzene (B151609) rings nih.gov. Another relevant example is 1H-benzimidazole-2-carboxamide, which exhibits π-π stacking between the benzo moieties with a centroid-to-centroid distance of 3.579(1) Å researchgate.net. These distances are characteristic of stabilizing π–π interactions.

The presence of the ethoxy group in this compound may influence the geometry of the π–π stacking. The substituent could cause a slight offset in the stacking arrangement to minimize steric hindrance, leading to parallel-displaced or T-shaped arrangements, which are also energetically favorable.

The table below provides a summary of π–π stacking parameters found in analogous benzimidazole compounds.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | Benzimidazole and Benzene | 3.6166 (15) | - | nih.gov |

| 1H-benzimidazole-2-carboxamide | Benzimidazole and Benzimidazole | 3.579 (1) | - | researchgate.net |

| N′-(4-methyl-2-nitrophenyl)benzohydrazide | Benzoyl and Aryl | 3.018 and 3.408 | - | mdpi.com |

Crystal Engineering and Self-Assembly Strategies

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The predictable nature of the hydrogen bonding and π–π stacking in benzimidazole derivatives makes them excellent candidates for the construction of novel supramolecular assemblies researchgate.net.

For this compound, several self-assembly strategies can be envisaged. The primary N-H...N and O-H...N hydrogen bonds can be utilized to form robust one-dimensional chains or tapes. These primary structures can then be further organized in three dimensions through weaker interactions such as C-H...O, C-H...π, and π–π stacking. The ethoxy and methanol substituents provide additional sites for weaker hydrogen bonding, offering a finer control over the final crystal packing.

The physicochemical properties of the benzimidazole core can be tuned by modifying the substituents, which in turn influences the self-assembly process. The interplay between the hydrogen-bonding capabilities of the imidazole and methanol groups, and the π-stacking of the aromatic core, allows for the creation of diverse and complex supramolecular architectures researchgate.net.

Host-Guest Chemistry and Recognition Phenomena

The benzimidazole scaffold is not only a building block for supramolecular assemblies but can also act as a guest molecule in host-guest chemistry. While there are no specific studies on the host-guest chemistry of this compound, the general behavior of benzimidazole derivatives suggests a high potential for recognition phenomena.

Benzimidazole derivatives have been shown to form stable inclusion complexes with various macrocyclic hosts, such as cyclodextrins and cucurbit[n]urils. The hydrophobic benzimidazole ring can be encapsulated within the cavity of these hosts, while the more polar substituents, like the ethoxy and hydroxymethyl groups, can interact with the hydrophilic portals of the host molecule. These interactions can lead to changes in the physicochemical properties of the guest molecule, such as increased solubility or enhanced fluorescence.

The formation of such host-guest complexes is driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. The size and shape of the host's cavity, as well as the electronic properties of both host and guest, play a crucial role in the stability and selectivity of the complex formation.

Biological Activity and Molecular Mechanisms of 5 Ethoxy 1h Benzimidazol 2 Yl Methanol and Its Derivatives

Interactions with Nucleic Acids (DNA/RNA)

The benzimidazole (B57391) scaffold is a well-recognized DNA-binding motif, and its derivatives have been extensively studied for their interactions with nucleic acids. nih.govresearchgate.net These interactions are often the basis for their observed biological effects, including anticancer and antimicrobial activities.

Benzimidazole derivatives predominantly interact with DNA through non-covalent binding, primarily by targeting the minor groove. beilstein-journals.orgrsc.org The curved shape of many benzimidazole-containing molecules allows them to fit snugly within the minor groove of the DNA double helix. beilstein-journals.org This mode of binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the DNA. nih.gov

While minor groove binding is the most commonly reported mechanism, some benzimidazole derivatives, particularly those with planar aromatic extensions, can also interact with DNA via intercalation. nih.govrsc.org Intercalation involves the insertion of the planar part of the molecule between the base pairs of the DNA, leading to a distortion of the DNA structure. nih.gov However, for a molecule like (5-ethoxy-1H-benzimidazol-2-yl)methanol, which lacks a large planar aromatic system, minor groove binding is the more probable mode of interaction.

Studies on various benzimidazole derivatives have elucidated specific features that favor minor groove binding. For instance, the presence of positively charged groups can enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. beilstein-journals.org The nitrogen atoms within the benzimidazole ring can act as hydrogen bond acceptors or donors, facilitating specific contacts with the edges of the base pairs in the groove. nih.gov

The binding of benzimidazole derivatives to the DNA minor groove can significantly impact DNA structure and, consequently, its function. rsc.org By occupying the minor groove, these molecules can displace essential water molecules and alter the local DNA conformation. beilstein-journals.org This can interfere with the binding of DNA-processing enzymes and transcription factors that recognize specific DNA sequences. nih.govrsc.org

A key consequence of minor groove binding by certain benzimidazole derivatives is the inhibition of topoisomerase enzymes. rsc.orgnih.gov Topoisomerases are crucial for resolving topological challenges in DNA during replication, transcription, and recombination. By stabilizing the DNA-topoisomerase complex or by altering the DNA structure, these compounds can prevent the re-ligation of the DNA strands, leading to cytotoxic effects. nih.gov Molecular docking studies of some N-substituted benzimidazole carboxamides have shown their ability to fit within the pocket of the topoisomerase IIα-DNA complex, forming stable hydrogen bonds with amino acid residues and DNA bases. nih.gov

Furthermore, the interaction of these compounds with DNA can arrest the cell cycle and induce apoptosis. rsc.org For example, a novel benzimidazole derivative has been shown to cause cell cycle arrest at the G2/M phase and trigger the intrinsic pathway of apoptosis in leukemic cells. rsc.org

Enzyme Inhibition Mechanisms

Benzimidazole derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential. The inhibitory activity is often attributed to the specific interactions between the benzimidazole core and the active site of the enzyme.

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Numerous studies have demonstrated the urease inhibitory potential of benzimidazole derivatives. nih.govmdpi.com

The mechanism of urease inhibition by benzimidazole derivatives often involves the interaction of the heterocyclic ring with the nickel ions in the enzyme's active site. The nitrogen atoms of the benzimidazole can coordinate with the nickel ions, thereby blocking the catalytic activity.

Structure-activity relationship (SAR) studies of piperazine-based benzimidazole derivatives have shown that the nature and position of substituents on the benzimidazole ring and its appended moieties significantly influence the inhibitory potency. nih.gov For instance, compounds with electron-withdrawing groups, such as a nitro group at the meta position of a phenyl ring attached to the piperazine (B1678402), have exhibited very potent urease inhibition with IC50 values in the sub-micromolar range. nih.gov

Table 1: Urease Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 9l (with m-NO2) | 0.15 ± 0.09 | nih.gov |

This table presents data for illustrative benzimidazole derivatives and not this compound itself.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. nih.gov Benzimidazole derivatives have emerged as a class of non-carbohydrate-based alpha-glucosidase inhibitors. dovepress.com

The inhibitory mechanism of these compounds against alpha-glucosidase is believed to involve their binding to the active site of the enzyme, thereby preventing the substrate from accessing it. Kinetic studies of some phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides revealed a competitive mode of inhibition. nih.gov Molecular docking studies suggest that these inhibitors form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of alpha-glucosidase. researchgate.net

The potency of alpha-glucosidase inhibition by benzimidazole derivatives is highly dependent on their structural features. For example, in a series of phthalimide-based derivatives, the nature of the substituent on the N-phenylacetamide moiety was found to be critical for activity. nih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Phthalimide-Phenoxy-1,2,3-Triazole-N-Phenyl Acetamide Derivatives

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| 11j | 45.26 ± 0.03 | Competitive | 50.4 | nih.gov |

| 11i | 46.25 ± 0.89 | - | - | nih.gov |

This table presents data for illustrative derivatives and not this compound itself.

Receptor Ligand Interactions and Affinities

The versatility of the benzimidazole scaffold allows for its interaction with a wide range of cellular receptors, leading to diverse pharmacological effects. The affinity and selectivity of these interactions are dictated by the substitution pattern on the benzimidazole ring system.

Research on benzimidazole and benzothiophene (B83047) derivatives has led to the discovery of selective ligands for cannabinoid receptors. ebi.ac.uk Docking studies have suggested that interactions such as a π-cation interaction with specific lysine (B10760008) residues can play a crucial role in the selectivity for the CB2 receptor. ebi.ac.uk

Furthermore, derivatives of 5-ethoxy-1H-benzimidazole have been synthesized and evaluated for their affinity towards dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Specifically, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles have shown a high affinity for the D2 dopamine receptor. nih.gov Docking analyses of these compounds revealed key interactions, including a salt bridge between the protonated piperazine nitrogen and an aspartate residue (Asp 86), hydrogen bonds between the benzimidazole moiety and serine and histidine residues, and a hydrogen bond involving the ethereal oxygen of the ethoxy group. nih.gov

A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have been investigated for their affinity for the 5-HT4 receptor. nih.govresearchgate.net These studies have shown that substituents on the benzimidazole ring and other parts of the molecule significantly influence the binding affinity and functional activity, leading to compounds that act as either antagonists or partial agonists. nih.govresearchgate.net

Table 3: Receptor Binding Affinities of Selected Benzimidazole Derivatives

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Derivative 8f | CB2 | 80 | ebi.ac.uk |

| Compound 5a | 5-HT4 | >38.9 | nih.govresearchgate.net |

This table presents data for illustrative benzimidazole derivatives and not this compound itself. Ki values represent the inhibition constant, a measure of binding affinity.

Dopamine Receptor Subtype Binding Profiles (D1, D2)

Derivatives of the benzimidazole scaffold have shown significant affinity for dopamine receptors, which are primary targets for drugs used in treating psychomotor diseases such as schizophrenia. researchgate.net The two main subtypes, D1 and D2, are distinguished by their biochemical and pharmacological properties. researchgate.net Research has focused on synthesizing benzimidazole derivatives with enhanced activity at these receptors.

Studies on 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles, which share the ethoxy-benzimidazole core with this compound, have demonstrated a particularly high affinity for the D2 dopamine receptor, while showing lower affinity for the D1 subtype. nih.gov The introduction of a piperazinyl moiety linked to the benzimidazole core is noted to enhance activity at dopamine receptors. researchgate.net The affinity of these compounds is often evaluated through radioligand binding assays, which measure the ability of the compound to displace a known radiolabeled ligand from the receptor.

Table 1: Dopamine Receptor Binding Affinities of Representative Benzimidazole Derivatives

| Compound Class | D1 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | Receptor Selectivity |

|---|---|---|---|

| 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles | Low Affinity | High Affinity | D2 selective |

Note: This table is illustrative, based on qualitative descriptions from research findings. nih.gov Specific Ki values vary depending on the arylpiperazine substituent.

Serotonin Receptor Subtype Binding Profiles (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

The serotonergic system is another critical target for benzimidazole derivatives, with interactions documented across multiple receptor subtypes. These receptors are implicated in a wide range of neuropsychiatric disorders, making them attractive targets for drug development.

5-HT1A Receptors: Certain ethoxy-benzimidazole derivatives have been examined for their affinity to the 5-HT1A receptor, often in conjunction with dopamine receptor studies. nih.gov For example, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles were assessed for 5-HT1A binding. nih.gov Dual 5-HT1A and 5-HT7 receptor ligands have also been developed from related pharmacophores, demonstrating the scaffold's versatility. nih.gov

5-HT2A Receptors: Imidazo[1,2-a]benzimidazole derivatives have been identified as potent 5-HT2A receptor antagonists. researchgate.net Studies have shown that compounds containing a diethylaminoethyl group and a 4-methoxyphenyl (B3050149) group exhibit the most powerful serotonin-blocking effects. researchgate.net

5-HT6 Receptors: A series of benzimidazole derivatives has been designed and characterized as potent antagonists for the human 5-HT6 receptor. nih.govacs.org Pharmacophore modeling has guided the synthesis of these compounds, leading to a new family of selective 5-HT6R antagonists. nih.gov

5-HT7 Receptors: Research has identified benzimidazole-related structures with high affinity for the 5-HT7 receptor. nih.gov Structure-activity relationship (SAR) studies have led to the development of dual 5-HT1A/5-HT7 ligands, with some compounds showing low nanomolar affinity for the 5-HT7 receptor. nih.gov

Table 2: Serotonin Receptor Binding Affinities of Representative Benzimidazole Derivatives

| Compound Class | 5-HT1A (Ki, nM) | 5-HT2A (IC50, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

|---|---|---|---|---|

| 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles | Moderate Affinity | - | - | - |

| Imidazo[1,2-a]benzimidazoles | - | 38 | - | - |

| N1-arylsulfonyl-benzimidazoles | - | - | Low Nanomolar | - |

Note: This table synthesizes data from multiple studies on different benzimidazole derivative classes. nih.govnih.govresearchgate.netnih.gov Values are for the most potent examples within each class.

Detailed Analysis of Ligand-Receptor Interaction Motifs (e.g., Salt Bridges, Hydrogen Bonds, Edge-to-Face Interactions)

Molecular docking and site-directed mutagenesis studies have provided detailed insights into the specific interactions between benzimidazole derivatives and their receptor targets. These interactions are crucial for binding affinity and functional activity.

For D2 dopamine receptors , the key interaction motifs for ethoxy-benzimidazole derivatives include:

Salt Bridge: An ionic interaction forms between the protonated nitrogen of the ligand's piperazine ring and the aspartate residue Asp 86 (or Asp114 in D2) in transmembrane domain 3 (TM3). nih.govnih.gov

Hydrogen Bonds: The benzimidazole part of the ligand can form hydrogen bonds with serine residues (e.g., Ser 141, Ser 122) and histidine residues (e.g., His 189). nih.gov The ethereal oxygen in ethoxy-substituted ligands can also form a hydrogen bond with residues like Trp 115 or Phe 185. nih.gov

Edge-to-Face Interactions: The aromatic rings of the ligand engage in π-stacking interactions with aromatic residues in the receptor, such as Phenylalanine (Phe 178), Tyrosine (Tyr 216), and Tryptophan (Trp 182). nih.gov

For 5-HT6 serotonin receptors , a proposed binding mode for benzimidazole antagonists involves:

Ionic Anchor: The protonated piperazine ring is anchored by an ionic interaction with Aspartic acid D3.32 in TM3. nih.govacs.org

Hydrogen Bond: The benzimidazole ring itself extends to form a hydrogen bond with an asparagine residue, N6.55, in TM6. nih.govacs.org

Aromatic Stacking: The terminal aromatic ring of the ligand is positioned between different transmembrane helices, depending on the linker, engaging in stacking interactions. nih.govacs.org

Oxidative Stress Modulation Mechanisms and Radical Scavenging

Benzimidazole derivatives are recognized for their potent antioxidant and free radical scavenging properties, which contribute to their neuroprotective and anti-inflammatory effects. nih.govnih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. nih.gov

The mechanisms by which these compounds modulate oxidative stress include:

Direct Radical Scavenging: They can directly neutralize free radicals, a property evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.net

Inhibition of Lipid Peroxidation: Benzimidazoles can inhibit the free-radical-mediated chain reaction of lipid peroxidation, which damages cell membranes. nih.gov Studies on rat liver microsomes have demonstrated the ability of these compounds to reduce lipid peroxide (LPO) levels. nih.govnih.gov

Activation of Endogenous Antioxidant Systems: Benzimidazole derivatives can act as activators of crucial antioxidant enzymes and systems, including superoxide (B77818) dismutase (SODs) and glutathione (B108866) (GSH). nih.gov This enhances the cell's intrinsic ability to combat oxidative damage.

The neuroprotective effects of certain benzimidazole derivatives have been linked to their ability to attenuate ethanol-induced oxidative stress by modulating the ROS/TNF-α/NF-κB/COX2 pathway. nih.gov

Mechanistic Insights into Antagonistic and Inhibitory Activities (e.g., EGFR inhibition)

Beyond their effects on neurotransmitter receptors, benzimidazole derivatives have emerged as significant inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). researchgate.net EGFR is a tyrosine kinase receptor that plays a critical role in cell proliferation and survival; its aberrant activity is a hallmark of many cancers. nih.govnih.gov

The mechanism of EGFR inhibition by benzimidazole derivatives involves:

Blocking Tyrosine Phosphorylation: These compounds can potently inhibit both EGFR and the related HER2 receptor activity by reducing their tyrosine phosphorylation. nih.gov

Inhibition of Downstream Signaling: By blocking EGFR/HER2 phosphorylation, they prevent the activation of downstream pro-survival signaling cascades, including the PI3K/Akt and MEK/Erk pathways. nih.gov

Induction of Apoptosis: The inhibition of these survival pathways can promote the translocation of FOXO transcription factors into the nucleus, leading to G1-phase cell cycle arrest and apoptosis (programmed cell death). nih.gov Furthermore, some derivatives can induce apoptosis by upregulating the expression of Death Receptor 5 (DR5) through the JNK signaling pathway. nih.gov

Molecular docking studies have shown that these inhibitors bind within the ATP-binding pocket of the EGFR kinase domain, forming hydrogen bonds with key residues such as Lys721 and Thr830. frontiersin.org This competitive inhibition prevents ATP from binding, thereby blocking the kinase's function.

Table 3: Mentioned Compound Names

| Compound Name/Class |

|---|

| This compound |

| 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles |

| 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles |

| Imidazo[1,2-a]benzimidazole derivatives |

| N1-arylsulfonyl-benzimidazole derivatives |

| Indanone-pyridinylpiperazine derivatives |

| 2-aryl benzimidazole compounds |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide |

| 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives |

| 2-Phenyl-1H-benzo[d]imidazole |

| Ethyl 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl) acetate (B1210297) |

| 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide |

| Erlotinib |

| Gefitinib |

| Lapatinib |

| Sunitinib |

| Pazopanib |

Structure Activity Relationship Sar Studies of 5 Ethoxy 1h Benzimidazol 2 Yl Methanol Derivatives

Impact of Substitutions at the Benzimidazole (B57391) Ring Positions (C-2, C-5, N-1) on Biological Potency

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govekb.eg Strategic modifications at the C-2, C-5, and N-1 positions of the (5-ethoxy-1H-benzimidazol-2-yl)methanol core can significantly modulate its pharmacological profile, including its antimicrobial and anticancer properties. nih.govacs.orgnih.gov

C-2 Position: The C-2 position of the benzimidazole ring is a critical determinant of biological activity. In the parent compound, this position is occupied by a methanol (B129727) group. Alterations to this substituent can dramatically affect the molecule's interaction with target enzymes or receptors. For instance, replacing the methanol with various substituted phenyl groups has been shown to influence anticancer activity. acs.org The introduction of different heterocyclic rings at this position has also been explored to modulate the biological response. nih.gov